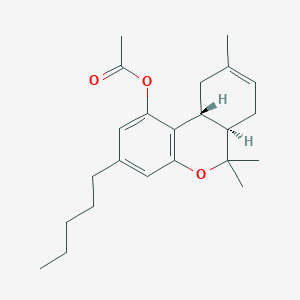

Delta8-THC Acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Delta-8-THC Acetate is typically synthesized from cannabidiol (CBD) extracted from hemp. The conversion process involves refluxing CBD in an organic solvent, such as toluene or heptane, with p-toluenesulfonic acid or another acid that serves as a catalyst. The reaction is typically run for 60–90 minutes . This process often yields a mixture that contains other cannabinoids and unknown reaction by-products .

Industrial Production Methods

In industrial settings, the production of Delta-8-THC Acetate involves multiple steps to ensure purity and safety. The initial conversion of CBD to Delta-8-THC is followed by purification processes, such as solvent extraction and chromatography, to remove impurities and unwanted by-products . The final product is then tested for potency and purity to meet regulatory standards .

Analyse Des Réactions Chimiques

Types of Reactions

Delta-8-THC Acetate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its properties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Halogenation reactions often use reagents like chlorine or bromine under controlled conditions.

Major Products Formed

Applications De Recherche Scientifique

Delta-8-THC Acetate has a wide range of scientific research applications:

Mécanisme D'action

Delta-8-THC Acetate exerts its effects by binding to cannabinoid receptors in the central nervous system, specifically the CB1 and CB2 receptors. This interaction triggers a signaling cascade within the endocannabinoid system, regulating various physiological processes such as pain perception, immune response, and mood regulation . The compound’s psychoactive effects are similar to those of delta-9-tetrahydrocannabinol but are generally milder .

Comparaison Avec Des Composés Similaires

Delta-8-THC Acetate is often compared to other cannabinoids, such as delta-9-tetrahydrocannabinol, delta-10-tetrahydrocannabinol, and tetrahydrocannabinol acetate (THC-O). Here are some key differences:

Delta-9-tetrahydrocannabinol: More potent psychoactive effects and higher affinity for CB1 receptors.

Delta-10-tetrahydrocannabinol: Known for its more active, sativa-like high.

Tetrahydrocannabinol acetate (THC-O): Significantly stronger than Delta-8-THC Acetate and known for its intense relaxing properties.

Delta-8-THC Acetate stands out for its milder psychoactive effects, making it a preferred choice for those seeking a less intense experience .

Propriétés

Formule moléculaire |

C23H32O3 |

|---|---|

Poids moléculaire |

356.5 g/mol |

Nom IUPAC |

[(6aR,10aR)-6,6,9-trimethyl-3-pentyl-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-yl] acetate |

InChI |

InChI=1S/C23H32O3/c1-6-7-8-9-17-13-20(25-16(3)24)22-18-12-15(2)10-11-19(18)23(4,5)26-21(22)14-17/h10,13-14,18-19H,6-9,11-12H2,1-5H3/t18-,19-/m1/s1 |

Clé InChI |

WPRGTCVOBXQUHO-RTBURBONSA-N |

SMILES isomérique |

CCCCCC1=CC2=C([C@@H]3CC(=CC[C@H]3C(O2)(C)C)C)C(=C1)OC(=O)C |

SMILES canonique |

CCCCCC1=CC2=C(C3CC(=CCC3C(O2)(C)C)C)C(=C1)OC(=O)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![rac-[(1R,2R)-2-(2-fluorophenyl)cyclopropyl]methanamine](/img/structure/B13424548.png)

![benzyl N-[(2S)-1-[[(1S)-2-[(2S)-2-[4-[3-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]benzoyl]-1,3-thiazol-2-yl]pyrrolidin-1-yl]-1-cyclohexyl-2-oxoethyl]amino]-1-oxopropan-2-yl]-N-methylcarbamate](/img/structure/B13424567.png)

![(2S,3S,4S,5R)-5-Hydroxy-2,3,4-tris(phenylmethoxy)-5-[(phenylmethoxy)methyl]-cyclohexanone](/img/structure/B13424600.png)

![hexahydro-2H-1lambda6-[1,2]thiazolo[2,3-a]pyridine-1,1,3-trione](/img/structure/B13424601.png)